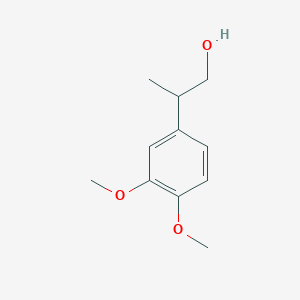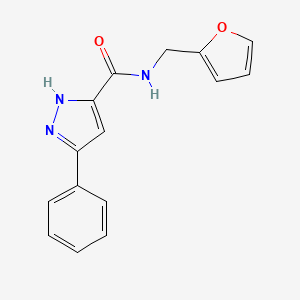![molecular formula C13H14ClF3N2O B13573392 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride is a synthetic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a promising candidate for drug development and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride typically involves a multi-step process. One common method includes the condensation of an indole derivative with a piperidinone precursor under acidic conditions. The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Palladium catalysts, nucleophiles like amines or thiols, mild to moderate temperatures.
Major Products Formed
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one
- 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one acetate
- 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one sulfate
Uniqueness
The hydrochloride form of 5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4’-piperidin]-3-one is unique due to its enhanced solubility and stability compared to other salts and derivatives. This makes it particularly valuable for pharmaceutical applications, where consistent bioavailability and stability are crucial.
Propiedades
Fórmula molecular |
C13H14ClF3N2O |
|---|---|
Peso molecular |
306.71 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)spiro[1H-indole-2,4'-piperidine]-3-one;hydrochloride |
InChI |
InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-10-9(7-8)11(19)12(18-10)3-5-17-6-4-12;/h1-2,7,17-18H,3-6H2;1H |
Clave InChI |
AHHYTERKIGDHDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12C(=O)C3=C(N2)C=CC(=C3)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


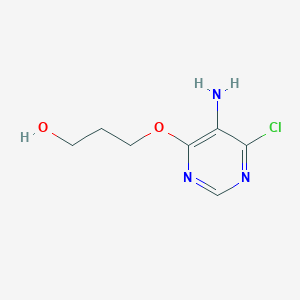
![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
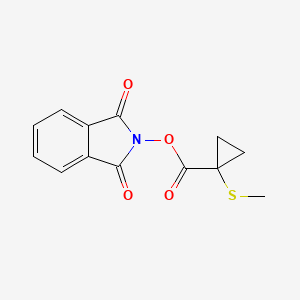
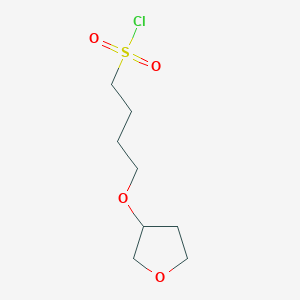

![Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
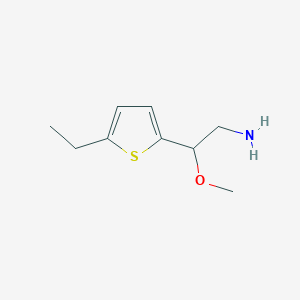
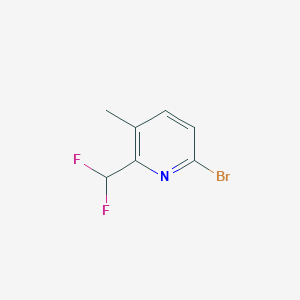
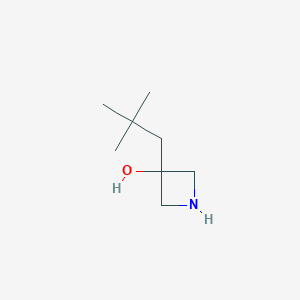
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)

![[1-(Pyridin-4-yl)cyclobutyl]methanol](/img/structure/B13573375.png)
